{2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid
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Overview
Description
This compound seems to be a derivative of phenylglyoxal and phenylalanine . It contains both an aldehyde and a ketone functional group . It can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine .
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Other methods include the use of boron reagents , and the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of this compound is likely to be similar to that of phenylglyoxal and phenylalanine . It has a molecular weight of 165.19 and its IUPAC name is (methylanilino)(oxo)acetic acid .Chemical Reactions Analysis
The chemical reactions involving this compound could be similar to those of phenylglyoxal and phenylalanine . These might include reactions with Suzuki–Miyaura coupling and protodeboronation of pinacol boronic esters .Physical and Chemical Properties Analysis
The compound is likely to be a colorless, nonvolatile, crystalline solid , with a melting point above 200°C . It is likely to have a high solubility in water .Scientific Research Applications
Subheading: Antibacterial Properties and Synthesis Techniques
The scientific research applications of chemical compounds structurally related to "{2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid" primarily revolve around their synthesis and evaluation for antibacterial activity. For instance, certain benzoxazine analogues, synthesized through reactions involving amino phenol and maleic anhydride, demonstrated notable antibacterial properties. Specifically, compounds like [3-oxo-4-{[(4-(N-(2-pyridyl)sulfamoyl)phenyl) amino]methyl}-3,4-dihydro-2H-1,4-benaoxazin-2-yl] acetic acid and its variants showed promising activity against bacterial strains such as K. pneumoniae and E. faecalis, among others. These compounds were meticulously characterized through IR, NMR, and Mass Spectra, ensuring a detailed understanding of their structure and potential applications (Kadian, Maste, & Bhat, 2012).
Subheading: Molecular Structure and Interaction Studies
Additionally, studies focused on the molecular structure and interaction of related compounds have been significant. For example, the structural analysis of certain fluorophenyl compounds revealed intricate details about their planar structures and hydrogen bonding patterns, contributing to a better understanding of their chemical behavior and potential for further application (Burns & Hagaman, 1993).
Subheading: Synthesis of Derivatives and Potential Applications
Furthermore, the synthesis of derivatives like 2-(2-Amino-4-thiazolyl)-2-[[(Z)-(t-butoxycarbonyl)methoxy]imino]-acetic Acid 2-Benzothiazolyl Thioester sheds light on the potential applications of these compounds in various fields, such as pharmaceuticals, given their structural complexity and the conditions required for their synthesis (Shu-mei, 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been shown to interact with their targets in a variety of ways, leading to a range of biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s known that amino acids, which are structurally similar to this compound, are formed via biosynthetic pathways that are ubiquitous across most forms of life . Their carbon skeleton precursors are the intermediates of central metabolic pathways .
Result of Action
Similar compounds have been shown to possess various biological activities, which suggests that this compound could potentially have a range of effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid can be influenced by a variety of environmental factors. For instance, the external pH has been shown to influence the action of certain compounds . Additionally, the presence of other compounds in the environment can also impact the action of a compound .
Properties
IUPAC Name |
2-[2-(N-methylanilino)-2-oxoethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12(9-5-3-2-4-6-9)10(13)7-16-8-11(14)15/h2-6H,7-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJYZUULFNPVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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